Erbium trinitrate

Description

Erbium trinitrate, or erbium(III) nitrate, is a rare-earth nitrate compound with the general formula Er(NO₃)₃·nH₂O, commonly existing as pentahydrate (n=5) and hexahydrate (n=6). Key identifiers include:

- CAS Numbers: 10031-51-3 (pentahydrate) , 13476-05-6 (hexahydrate) .

- Molecular Weight: ~443.35 g/mol (pentahydrate) and ~461.36 g/mol (hexahydrate) (calculated).

- Applications: Primarily used in synthesizing upconversion nanoparticles (UCNPs) for photodynamic therapy and optical materials .

Erbium’s trivalent ions (Er³⁺) exhibit unique optical properties due to their electronic transitions, making them critical in photonic and biomedical applications .

Properties

IUPAC Name |

erbium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYGDBANBWOYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

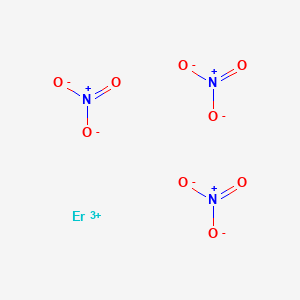

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890647 | |

| Record name | Erbium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals soluble in water; [Hawley] | |

| Record name | Erbium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10168-80-6 | |

| Record name | Nitric acid, erbium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, erbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Erbium trinitrate is widely used in various scientific research applications:

Luminescence Applications: It is used as a dopant/precursor to synthesize erbium-doped nanomaterials for luminescence applications.

Optics: Used in the preparation of laser materials and enhancing fluorescence performance.

Biomedical Research: Employed in analysis and diagnosis, as well as a catalyst in catalytic reactions.

Materials Science: Utilized in the field of materials science for the preparation of thin films and electrode layers.

Mechanism of Action

The mechanism by which erbium trinitrate exerts its effects is primarily through its role as a dopant in luminescent materials. When erbium ions are incorporated into a host material, they can absorb and emit light at specific wavelengths, enhancing the luminescence properties of the material . This process involves the excitation of erbium ions to higher energy levels and their subsequent relaxation, emitting photons in the process.

Comparison with Similar Compounds

Comparison with Similar Lanthanide Nitrates

The table below compares erbium trinitrate with analogous compounds: terbium(III) nitrate hexahydrate, yttrium nitrate hexahydrate, and ytterbium nitrate.

Note: Yttrium nitrate CAS number inferred from standard references.

Key Differences:

Ionic Radius and Coordination Chemistry: Er³⁺ (88 pm) has a smaller ionic radius than Tb³⁺ (92.3 pm) and Y³⁺ (90 pm) due to lanthanide contraction . This affects ligand binding and crystal field effects in materials synthesis. Smaller Er³⁺ ions enhance upconversion efficiency in UCNPs by minimizing non-radiative energy loss .

Optical Properties :

- Er³⁺ emits in the near-infrared (NIR) region (~1.5 μm), critical for telecommunications and bioimaging .

- Tb³⁺ emits in the visible spectrum (green), used in phosphors and LEDs .

Thermal Stability: Erbium nitrate decomposes to Er₂O₃ upon heating, a process leveraged in nanoparticle synthesis . Terbium and yttrium nitrates exhibit similar decomposition pathways but form oxides with distinct catalytic properties .

Biomedical Applications: Erbium oxide nanoparticles (derived from nitrate precursors) induce ROS-mediated apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of erbium trinitrate (Er(NO₃)₃), and how are impurities minimized during crystallization?

- Methodological Answer : High-purity synthesis typically involves reacting erbium oxide (Er₂O₃) with concentrated nitric acid under reflux, followed by controlled evaporation and recrystallization in aqueous or ethanol-water systems. Impurity minimization requires strict pH control (4–6) and use of ultrapure reagents. Characterization via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) validates phase purity, while thermogravimetric analysis (TGA) identifies hydrated vs. anhydrous forms .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : XRD is critical for determining crystal structure and phase identity, complemented by Fourier-transform infrared (FTIR) spectroscopy to identify nitrate vibrational modes. Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) quantifies elemental composition and surface morphology. For solution-phase studies, UV-Vis-NIR spectroscopy probes erbium’s f-f electronic transitions, particularly in the 1500–1600 nm range .

Q. How do solvent polarity and temperature influence this compound’s solubility and stability?

- Methodological Answer : Systematic solubility studies involve gravimetric analysis across solvents (e.g., water, ethanol, acetonitrile) at varying temperatures (25–80°C). Stability is assessed via long-term storage experiments with periodic XRD and dynamic light scattering (DLS) to detect hydrolysis or aggregation. Aqueous solutions are prone to hydrolysis above pH 7, necessitating buffered conditions for kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalyzing nitrate-to-ammonia reduction, and how do ligand dynamics affect reactivity?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) and in-situ X-ray absorption spectroscopy (XAS) track Er³⁺ coordination changes during catalysis. Density functional theory (DFT) modeling identifies transition states and ligand exchange barriers. Contradictions in turnover frequencies may arise from differences in solvent dielectric constants or counterion effects (e.g., chloride vs. perchlorate) .

Q. How can discrepancies between theoretical predictions and experimental data on this compound’s thermal decomposition pathways be resolved?

- Methodological Answer : Multiscale modeling (DFT combined with thermochemical simulations) should account for lattice vibrations and entropy contributions, often overlooked in static calculations. Experimental validation via high-resolution TGA-MS and in-situ XRD under inert/vacuum conditions clarifies intermediate phases. Discrepancies may stem from kinetic vs. thermodynamic control in decomposition steps .

Q. What methodological optimizations are required to study this compound’s luminescence quenching in polymer matrices?

- Methodological Answer : Time-resolved photoluminescence (TRPL) spectroscopy quantifies emission lifetimes, while confocal microscopy maps dopant distribution in matrices. Oxygen scavengers (e.g., cyclooctadiene) mitigate quenching artifacts. Contradictions in reported quantum yields often arise from variations in polymer crystallinity or Er³⁺ clustering, addressed via small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis and Reproducibility

- Synthesis Reproducibility : Batch-to-batch variability in Er(NO₃)₃ purity can stem from trace lanthanide impurities in Er₂O₃ sources. ICP-MS cross-referenced with vendor certificates of analysis (CoA) is essential .

- Optical Property Variability : Discrepancies in luminescence intensity may arise from moisture absorption during sample handling. Glovebox synthesis and argon-purged spectroscopy cells improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.